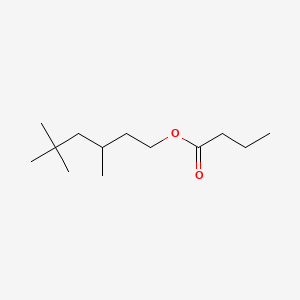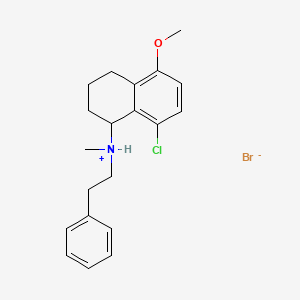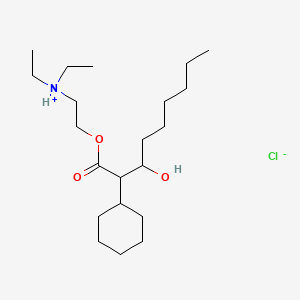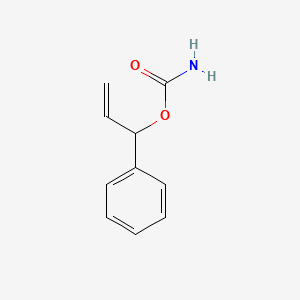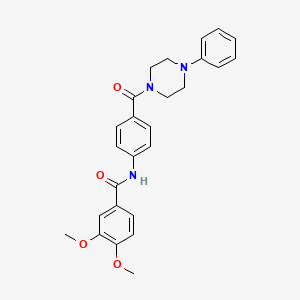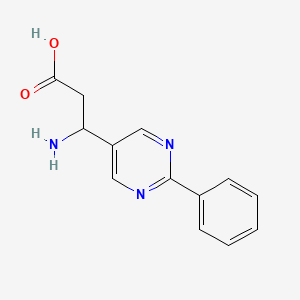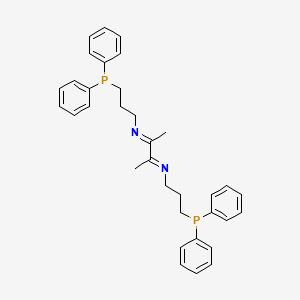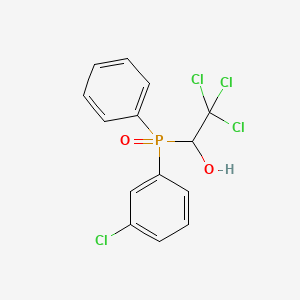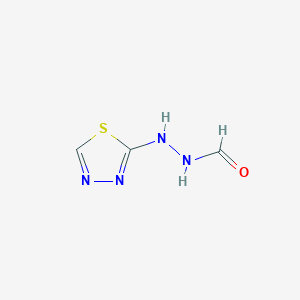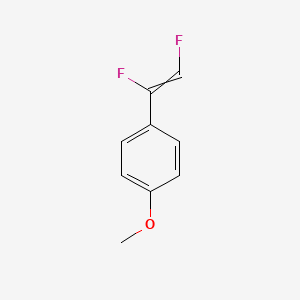
1-(1,2-Difluoroethenyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Difluoroethenyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a difluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluoroethenyl)-4-methoxybenzene typically involves the introduction of the difluoroethenyl group to a methoxybenzene precursor. One common method is through a halogen exchange reaction where a halogenated precursor reacts with a difluoroethenylating agent under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Difluoroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoroethyl derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
1-(1,2-Difluoroethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds with improved metabolic stability.
Mécanisme D'action
The mechanism of action of 1-(1,2-Difluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The difluoroethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different chemical environments .
Comparaison Avec Des Composés Similaires
- 1-(1,2-Difluoroethenyl)-4-methylbenzene
- 1-(1,2-Difluoroethenyl)-4-chlorobenzene
- 1-(1,2-Difluoroethenyl)-4-nitrobenzene
Comparison: 1-(1,2-Difluoroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a difluoroethenyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions, while the difluoroethenyl group can participate in unique fluorination reactions .
Propriétés
Numéro CAS |
85433-90-5 |
|---|---|
Formule moléculaire |
C9H8F2O |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
1-(1,2-difluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
Clé InChI |
QJJHVXVAACIPEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



